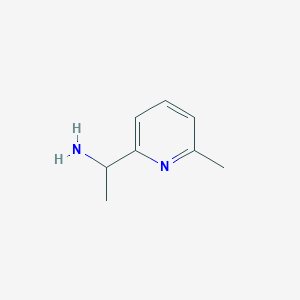

1-(6-Methylpyridin-2-yl)ethanamine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally akin to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique electronic properties and a basic character to the ring, making pyridine and its derivatives fundamental building blocks in organic synthesis. wikipedia.orgnumberanalytics.com The pyridine ring is a prevalent feature in a vast array of important compounds, including pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnumberanalytics.comacs.org

The synthesis of pyridine derivatives has a rich history, with early methods dating back to the 19th century. numberanalytics.com Modern synthetic strategies have expanded significantly, now encompassing a range of powerful methodologies. These include condensation reactions of amines and carbonyl compounds, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org The development of efficient synthetic routes, such as the Chichibabin pyridine synthesis and the Hantzsch pyridine synthesis, has been crucial for the widespread availability and application of these compounds. wikipedia.orgnumberanalytics.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. numberanalytics.com Pyridine derivatives are found in numerous drugs, exhibiting diverse pharmacological activities such as antihistaminic, anti-inflammatory, and anticancer properties. numberanalytics.com Their ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, contributes to their efficacy as therapeutic agents.

Significance of Ethanamine Moiety in Ligand Design and Biological Activity

The ethanamine moiety (CH3CH2NH2), also known as ethylamine (B1201723), is a simple yet crucial functional group in the design of biologically active molecules. wikipedia.org As a primary alkyl amine, it is a nucleophilic base and can participate in various chemical reactions, including acylation and protonation. wikipedia.org Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, which are critical for drug-like characteristics.

In the context of ligand design, the ethanamine group often serves as a key pharmacophore, the part of a molecule responsible for its biological activity. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like proteins and nucleic acids. The flexibility of the ethyl chain allows the amine group to orient itself optimally within a binding pocket, enhancing the affinity and selectivity of the ligand.

The biological significance of the ethanamine moiety is underscored by its presence in numerous natural products and synthetic compounds with diverse pharmacological effects. For instance, modifications of the ethanamine side chain in various molecular frameworks have led to the development of potent and selective inhibitors of enzymes and modulators of receptors.

Contextualization of 1-(6-Methylpyridin-2-yl)ethanamine within Contemporary Chemical Research

This compound (CAS Number: 19363-94-1) is a specific pyridine derivative that incorporates both the pyridine ring and the ethanamine moiety. sigmaaldrich.com Its structure, featuring a methyl group at the 6-position of the pyridine ring and an aminoethyl group at the 2-position, presents a unique combination of steric and electronic features.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19363-94-1 |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| InChI Key | CDTHKXWPZVCHBX-UHFFFAOYSA-N |

| SMILES String | Cc1cccc(CCN)n1 |

While not as extensively studied as some other pyridine derivatives, this compound and its analogs are of interest in several areas of chemical research. Its structural similarity to known biologically active compounds suggests its potential as a scaffold for the development of new therapeutic agents. For example, related compounds are investigated as intermediates in the synthesis of pharmaceuticals. Specifically, a structurally similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib (B1671761), a COX-2 inhibitor. patsnap.comgoogle.comgoogle.com

The presence of a chiral center in this compound (at the carbon atom of the ethanamine group attached to the pyridine ring) also makes it a valuable building block in asymmetric synthesis. The ability to prepare enantiomerically pure forms of this compound could lead to the development of stereoselective ligands and catalysts.

In the field of coordination chemistry, the bidentate nature of this compound, with two potential coordination sites (the pyridine nitrogen and the primary amine nitrogen), makes it a candidate for the synthesis of metal complexes. These complexes could find applications in catalysis, materials science, and as models for biological systems.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWLBJSLKUQLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631294 | |

| Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-67-8 | |

| Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 6 Methylpyridin 2 Yl Ethanamine and Its Analogues

Direct Synthetic Routes

Direct synthetic routes to 1-(6-methylpyridin-2-yl)ethanamine and its analogues often commence from readily available pyridine (B92270) derivatives. These methods typically involve the formation of the ethylamine (B1201723) side chain through various chemical transformations.

Alkylation of 6-methylpyridine with ethylene (B1197577) diamine

The alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides provides a pathway to functionalized pyridine derivatives. nih.gov For instance, the reaction of lutidyllithium, generated from 2,6-lutidine and a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), with a monosubstituted epoxide such as 1,2-epoxyoctane (B1223023) proceeds efficiently. nih.gov While this specific example does not use ethylene diamine, the principle of nucleophilic attack by a deprotonated methyl group on an electrophile is demonstrated. Adapting this to ethylene diamine or a suitable equivalent could theoretically lead to the desired ethylamine side chain, although direct literature evidence for this specific transformation is scarce. The reaction of lutidyllithium with 1,2-epoxyoctane yields the corresponding alcohol, 1-(6-methylpyridin-2-yl)nonan-3-ol, in good yields. nih.gov

Catalytic hydrogenation of 2-(6-methylpyridin-2-yl)acrylonitrile

Reductive amination of 6-methylpicolinaldehyde

Reductive amination of an aldehyde or ketone is a versatile and widely employed method for the synthesis of amines. nih.gov This process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reductive amination of 2-acetyl-6-methylpyridine, not 6-methylpicolinaldehyde, with ammonia (B1221849) or an ammonia equivalent. The reaction is typically carried out using a variety of reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. nih.gov The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the pyridine ring.

Reductive amination has been successfully applied to a range of heteroaromatic aldehydes, yielding α-branched tertiary amines containing furan, benzothiophene, indole (B1671886), and pyridine groups in good to excellent yields. ucla.edu For instance, a nickel-catalyzed three-component reductive coupling of benzaldehydes, secondary N-trimethylsilyl amines, and organic electrophiles has been developed for the synthesis of tertiary benzhydryl amines, which are challenging to access through traditional reductive amination methods. ucla.edu

Reductive amination or coupling reactions for related pyridine derivatives

The principles of reductive amination and coupling reactions are broadly applicable to the synthesis of a wide array of pyridine derivatives. nih.govacs.org For example, an efficient protocol for the reductive amination of 3-amino-4-halo-pyridines has been developed, providing access to N-alkylated 3-amino-4-halopyridines, which are valuable intermediates for more complex heterocyclic systems. nih.gov This method utilizes N-Boc-3-amino-4-halopyridines as starting materials, and the mono-alkylated amines are obtained in high purity after acid-mediated precipitation and formation of the free base. nih.gov

Furthermore, metal-free reductive amination protocols have been established. One such method uses a pinacol-derived chlorohydrosilane/pyridine system for the preparation of aminoalkylphenols, demonstrating high functional group tolerance. nih.gov Another mild, pyridine-borane-based reductive amination protocol has also been reported. acs.org These methods highlight the versatility of reductive amination in synthesizing substituted amines from various carbonyl precursors.

Synthesis of Chiral Enantiomers of this compound

The synthesis of specific enantiomers of chiral amines is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry.

A common strategy for the enantioselective synthesis of chiral amines like 1-(pyridin-2-yl)ethan-1-amine involves the use of a chiral auxiliary. youtube.com For instance, pyridine-2-carboxaldehyde can be reacted with a chiral sulfinamide, such as (R)- or (S)-tert-butylsulfinamide, in the presence of a Lewis acid like titanium tetraethoxide. This reaction forms a chiral sulfinylimine intermediate. The subsequent diastereoselective addition of a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide), to this intermediate leads to the formation of a diastereomerically enriched product. youtube.com The chiral auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically enriched amine. youtube.com For example, the reaction of pyridine-2-carboxaldehyde with (R)-t-butylsulfinamide followed by the addition of methylmagnesium bromide and subsequent deprotection yields (R)-1-(pyridin-2-yl)ethan-1-amine. youtube.com This approach can be adapted to synthesize the enantiomers of this compound by starting with 6-methylpyridine-2-carboxaldehyde. sigmaaldrich.com

Another approach involves the resolution of a racemic mixture. This can be achieved by various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. For example, a series of chiral pyridazin-3(2H)-ones were successfully separated into their pure enantiomers using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Derivatization Strategies from this compound

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse array of more complex molecules. These derivatization strategies are crucial for creating libraries of compounds for screening in drug discovery and for modifying the properties of materials.

Common derivatization reactions involving primary amines include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often in the presence of a coupling agent) to form amides.

Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. Reductive amination with aldehydes or ketones can also be used to introduce alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Substitution reactions on the ethanamine group for diverse functionalization

The ethanamine group of this compound is a key site for introducing structural diversity through substitution reactions. The primary amine is nucleophilic and can react with various electrophiles to form a wide range of derivatives.

For instance, N-alkylation can be performed to yield secondary and tertiary amines. A stepwise alkylation strategy on a similar compound, 2-(pyridin-2-yl)ethylamine, demonstrates this process. The primary amine is first reacted with an alkylating agent like 2-(chloromethyl)pyridine (B1213738) in the presence of a base such as potassium carbonate (K₂CO₃) to yield the secondary amine. A subsequent reaction with a different alkylating agent, such as 2-(2-bromoethyl)pyridine (B1590421) using a strong base like sodium hydride (NaH), can then produce the tertiary amine. This second step often requires a stronger base to deprotonate the secondary amine and can help suppress the formation of quaternary ammonium (B1175870) salts.

Another important class of substitution reactions involves the formation of amides and sulfonamides. The primary amine can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to produce sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the ethanamine moiety.

Furthermore, the synthesis of Schiff bases, or imines, is achieved by reacting the primary amine with aldehydes or ketones. These imine derivatives can be important intermediates for further transformations or can be the target molecules themselves. For example, the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. mdpi.com

A novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through a rapid reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid, demonstrating a straightforward substitution on the amine. researchgate.net

Coupling reactions for complex organic molecule formation

Palladium- and copper-catalyzed coupling reactions are powerful tools for constructing complex organic molecules from this compound and its analogues. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building larger molecular frameworks.

One notable application is the Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide. For example, a heterocyclic Schiff base containing a bromo-substituent, derived from a methylpyridin-2-amine, can be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst like Pd(PPh₃)₄. mdpi.com Interestingly, under these conditions, hydrolysis of the imine linkage can occur, yielding the corresponding amine and aldehyde derivatives. mdpi.com

Palladium-catalyzed C-N coupling also provides an efficient route to N-aryl or N-heteroaryl derivatives. A one-pot method using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a specific phosphine (B1218219) ligand, Cy-vBRIDP, has been used to couple 2-(pyridin-2-yl)ethylamine with bromo-substituted pyridines in toluene (B28343) at elevated temperatures.

Copper-catalyzed cross-coupling reactions have also been developed. For instance, an efficient copper-catalyzed strategy enables the synthesis of α-ketoamides from the cross-coupling of methyl ketones and pyridin-2-amines. researchgate.net This transformation facilitates the formation of both a C-N and a C=O bond in a single process. researchgate.net A patent describes a process for preparing an intermediate for the drug Etoricoxib (B1671761), involving a palladium-catalyzed coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone. google.com Although this involves a ketone analogue, the conditions highlight the utility of palladium catalysis in coupling pyridine derivatives. google.com

| Coupling Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |

| Suzuki Coupling | (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine, Aryl/het-aryl boronic acid | Pd(PPh₃)₄ | Hydrolyzed imine products | mdpi.com |

| Palladium-Catalyzed C-N Coupling | 2-(pyridin-2-yl)ethylamine, 2-(bromomethyl)pyridine, 2-(2-bromoethyl)pyridine | Pd(OAc)₂, Cy-vBRIDP | Tertiary amine | |

| Copper-Catalyzed Cross-Coupling | Pyridin-2-amines, Methyl ketones | Cu(OAc)₂, Acetic acid, KI, TBHP | N-(2-pyridyl)-α-ketoamides | researchgate.net |

| Palladium-Catalyzed α-Arylation | 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone | Pd(acac)₂, Xantphos, K₃PO₄ | α-Aryl-ketone | google.com |

Oxidation to N-oxides

The pyridine nitrogen in this compound and its analogues can be selectively oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions and is a key step in the synthesis of various bioactive molecules. mdpi.com Pyridine N-oxides are often more reactive as both nucleophiles and electrophiles compared to the parent pyridines. mdpi.com

The synthesis of 6-methylpyridin-2-amine 1-oxide can be achieved through several methods. evitachem.com One approach involves the regioselective oxyfunctionalization using whole cells of Burkholderia sp. MAK1, which presents an environmentally friendly route. evitachem.com

Chemical oxidation methods are also widely used. A significant challenge in oxidizing pyridine rings in the presence of other oxidizable functional groups, such as aliphatic amines, is achieving selectivity. A strategy to overcome this involves the in situ protonation of the more basic aliphatic amine with a Brønsted acid. nih.gov This protection allows for the selective N-oxidation of the less basic heteroaromatic nitrogen using an oxidant, often in the presence of an iminium salt organocatalyst. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, mimicking metabolic pathways. nih.gov Various oxidizing agents can be employed, including hydrogen peroxide or potassium permanganate. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

Reduction to corresponding amine derivatives

Reduction reactions are essential for converting functional groups on the pyridine ring or its substituents into amines. A common strategy involves the reduction of a nitro group. For example, 2-nitro-6-methylpyridine can be converted to 2-amino-6-methylpyridine via catalytic hydrogenation using palladium or platinum catalysts. evitachem.com This method is also applicable to the reduction of a nitro group on an N-oxide derivative. evitachem.com

Another important transformation is the reduction of an imine or a Schiff base, formed from the condensation of an amine with an aldehyde or ketone. These can be reduced to the corresponding secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaCNBH₃) or through catalytic hydrogenation (H₂/Pd-C).

Pyridine N-oxides themselves can serve as precursors to 2-aminopyridines through Reissert-Henze-type reactions. nih.gov This process involves the reaction of a pyridine N-oxide with an isocyanide in the presence of a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) activator, followed by the in situ deprotection of an N-formylaminopyridine intermediate to yield the desired 2-aminopyridine (B139424). nih.gov

Purification Techniques in the Synthesis of this compound and its Derivatives

Ensuring the purity of this compound and its derivatives is critical for their use in further synthetic steps or biological applications. Common impurities include water, starting materials, and by-products from the reaction. lookchem.com A combination of distillation, recrystallization, and chromatography is typically employed.

Distillation and recrystallization

Distillation is a primary method for purifying liquid pyridine derivatives. Since pyridine and its analogues are often hygroscopic, they must be dried before or during distillation. lookchem.comresearchgate.net Common drying agents include solid potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), barium oxide (BaO), or calcium hydride (CaH₂). lookchem.comresearchgate.net Fractional distillation is then used to separate the desired compound from substances with different boiling points. lookchem.com For high-boiling point compounds, distillation under reduced pressure (vacuum distillation) can be employed to lower the boiling point and prevent decomposition. researchgate.net

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net A patent for an Etoricoxib intermediate describes a purification process where the crude product is dissolved in N,N'-dimethylformamide at an elevated temperature, and then crystallization is induced by cooling the solution. google.com The resulting solid is then filtered and washed with a solvent like acetone. google.com Another method involves dissolving the crude product in a solvent like dichloromethane (B109758) and performing acid-base extractions before neutralizing the aqueous phase to precipitate the purified product. google.com

| Purification Technique | Target Compound State | General Procedure | Common Reagents/Solvents | Ref |

| Fractional Distillation | Liquid | Drying the crude product followed by heating to separate components based on boiling point. Can be done under vacuum. | Drying agents: KOH, CaH₂. | lookchem.comresearchgate.netreddit.com |

| Recrystallization | Solid | Dissolving the crude solid in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Solvents: Acetone/water, N,N'-dimethylformamide, Methanol, Dichloromethane. | google.comresearchgate.netgoogle.com |

Column chromatography

Column chromatography is a versatile and widely used technique for the purification of pyridine derivatives, suitable for separating complex mixtures. column-chromatography.comrsc.org The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.

Silica (B1680970) gel is the most common stationary phase used for the column chromatography of pyridine-based compounds. rsc.org The polarity of the eluent is carefully chosen to ensure that the different components of the mixture travel through the column at different rates. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to elute the separated compounds. For example, a mixture of ethyl acetate and cyclohexane (B81311) or hexanes is a common eluent system. google.comrsc.org

For certain applications, other stationary phases like Florisil may be used. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org Despite its effectiveness, column chromatography of pyridine-based compounds can sometimes be challenging due to interactions between the basic nitrogen of the pyridine ring and the acidic silica gel, which can lead to peak tailing and poor separation. reddit.com However, with careful optimization of conditions, it remains an indispensable purification tool. column-chromatography.comnih.gov

Considerations for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. While specific industrial processes for this compound are not extensively detailed in public literature, the challenges and solutions can be effectively illustrated by examining the large-scale synthesis of structurally similar compounds, such as key intermediates for the COX-2 inhibitor Etoricoxib. The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, for instance, shares many synthetic features and provides valuable insights into industrial considerations.

Catalyst and Reagent Optimization:

The choice of catalyst and reagents is paramount in industrial synthesis, directly impacting cost, efficiency, and waste generation. For coupling reactions often employed in synthesizing these types of compounds, palladium-based catalysts are common. Process development focuses on minimizing catalyst loading without compromising yield and reaction time.

Patents for related compounds highlight the use of palladium acetate (Pd(OAc)₂) or palladium(II) acetylacetonate (B107027) (Pd(acac)₂) with phosphine ligands like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). rsc.orggoogle.comgoogle.com The amount of catalyst is typically kept low, often between 0.05% and 2% molar equivalent relative to the limiting reactant, to minimize costs associated with the precious metal. google.com The selection of the base, such as potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK), and its quantity are also optimized for large-scale operations. rsc.orggoogle.com

| Parameter | Laboratory Scale | Industrial Scale Consideration | Source |

| Catalyst | Palladium(II) acetylacetonate, Palladium(II) acetate | Minimize loading (e.g., 0.15 mol %), select cost-effective and robust ligands (e.g., Xantphos). | google.comgoogle.com |

| Solvent | Anhydrous Toluene, N,N-Dimethylformamide (NMP), Dichloromethane | Use of recoverable, low-toxicity solvents; optimizing solvent volume (e.g., 1.2-7 volumes). | google.comgoogle.comgoogle.com |

| Base | Potassium Phosphate, Potassium tert-Butoxide | Cost, ease of handling, and removal after reaction. | rsc.orggoogle.com |

| Temperature | 60-120 °C | Precise temperature control to minimize side reactions and ensure consistent product quality. | rsc.orggoogle.comgoogle.com |

| Purification | Silica Gel Chromatography | Crystallization, extraction, and filtration to handle large volumes efficiently. | rsc.orggoogle.comgoogle.com |

Reaction Conditions and Process Control:

Maintaining optimal reaction conditions is crucial for maximizing yield and purity on an industrial scale. This involves precise control over temperature, pressure, and reaction time. For example, in the synthesis of a key etoricoxib intermediate, the coupling reaction is conducted at elevated temperatures, such as 85°C for 20 hours, under a nitrogen atmosphere to prevent degradation of the catalyst and reactants. google.com

The choice of solvent is another critical factor. While solvents like N,N-dimethylformamide (DMF) might be effective, their high boiling points and potential toxicity can complicate removal and waste disposal. google.comgoogle.com Therefore, process optimization often involves exploring alternative solvents or using minimum necessary volumes.

Purification and Isolation:

Purification methods must be scalable and efficient. Laboratory-based techniques like column chromatography are generally not feasible for large-scale production. rsc.org Industrial processes rely on methods such as:

Extraction: Utilizing immiscible solvents to separate the product from impurities. Processes often involve multiple extractions with acidic or basic aqueous solutions to remove unreacted starting materials and by-products. google.comgoogle.com

Crystallization: This is a preferred method for obtaining high-purity final products. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization. google.comgoogle.com For instance, an intermediate can be purified by dissolving it in N,N'-dimethylformamide at 120°C, followed by cooling, filtration, and washing with a solvent like acetone. google.com

Filtration and Washing: Solids are collected by filtration and washed with appropriate solvents to remove residual impurities. google.com

A documented purification process for a related ketone involves dissolving the crude product in a mixture of dichloromethane and hydrochloric acid, followed by phase separation, neutralization of the aqueous phase to precipitate the product, and subsequent filtration and washing. google.comgoogle.com

Economic and Environmental Factors:

Coordination Chemistry and Ligand Properties of 1 6 Methylpyridin 2 Yl Ethanamine

Role of 1-(6-Methylpyridin-2-yl)ethanamine as a Ligand in Metal Complexes

This compound functions as an effective ligand, a molecule that binds to a central metal atom to form a coordination complex. Its ability to donate a pair of electrons to the metal ion facilitates the formation of these stable structures. The specific nature of this interaction is dictated by the electronic and steric properties of the ligand.

The compound typically exhibits a bidentate coordination mode, meaning it binds to the metal ion through two donor atoms. In the case of this compound, these donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen of the ethanamine side chain. This chelation results in the formation of a stable five-membered ring with the metal center, a favored configuration in coordination chemistry.

Research has demonstrated the ability of this compound and its derivatives to coordinate with a variety of metal ions. These include, but are not limited to, Copper(I), Iron(II), Zinc(II), Palladium(II), and Manganese(II). The resulting complexes exhibit diverse geometries and electronic properties, which are dependent on the nature of the metal ion and the ligand itself.

| Metal Ion | Resulting Complex Type |

| Copper(I) | Forms complexes that can be investigated for their catalytic and biological activities. |

| Iron(II) | Creates coordination complexes with potential applications in catalysis and materials science. |

| Zinc(II) | Forms stable complexes, often studied for their structural and spectroscopic properties. |

| Palladium(II) | Leads to the formation of square planar complexes, which are of interest in catalysis. |

| Manganese(II) | Can form various complexes, including dinuclear structures, with applications in catalysis. osti.gov |

Spectroscopic Characterization of Metal-Ligand Complexes Involving this compound Derivatives

The characterization of metal complexes involving this compound derivatives relies heavily on spectroscopic techniques to determine their structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these metal complexes in solution. researchgate.net By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can gain insights into the coordination environment of the ligand around the metal ion. researchgate.net Changes in the NMR spectrum upon complexation provide direct evidence of ligand binding and can be used to study the kinetics and mechanisms of ligand exchange reactions.

Infrared (IR) spectroscopy for functional group identification

Infrared (IR) spectroscopy is a fundamental tool for characterizing coordination compounds of this compound. numberanalytics.com By analyzing the vibrational frequencies of the molecule, specific functional groups can be identified, and changes upon coordination to a metal ion can be observed.

Key IR spectral features for complexes of this compound and its derivatives include:

N-H Stretching Vibrations: The primary amine group (-NH2) of the ligand exhibits symmetric and asymmetric stretching vibrations, typically in the range of 3300-3400 cm⁻¹. Upon coordination to a metal center, these bands often shift to lower frequencies, indicating the formation of an M-N bond.

C=N and C=C Stretching Vibrations: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are observed in the 1400-1600 cm⁻¹ region. Coordination to a metal ion can cause shifts in these bands, providing evidence of the pyridine nitrogen's involvement in bonding.

Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), vibrations corresponding to the metal-nitrogen (M-N) bonds can be observed. These bands are direct evidence of coordination and their frequencies can provide insights into the strength of the M-N bond. For instance, an infrared spectral study of various metal complexes with 1,10-phenanthroline (B135089) and 2,2'-bipyridine, which are structurally related to the pyridine moiety of the target ligand, has shown that metal-nitrogen frequencies are sensitive to the coordination environment.

In studies of related iron(II) complexes with similar N-donor ligands, IR spectroscopy has been instrumental in confirming the coordination of the ligands and in identifying the presence of other coordinating species, such as counter-anions or solvent molecules. rsc.orgnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Free Ligand | Expected Shift upon Coordination |

| N-H Stretch | 3300-3400 | Shift to lower frequency |

| C=N/C=C Stretch (pyridine) | 1400-1600 | Shift in frequency |

| M-N Stretch | < 600 | Appears upon complexation |

Table 1: Typical Infrared Vibrational Frequencies for this compound and its Metal Complexes.

UV-Vis spectroscopy for electronic transitions and intermediate identification

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of coordination compounds. libretexts.org It provides information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. libretexts.org

For coordination compounds of this compound, particularly with transition metals like iron(II), the UV-Vis spectrum is characterized by:

Ligand-to-Metal Charge Transfer (LMCT) Bands: These are typically intense bands observed in the UV or high-energy visible region. They arise from the promotion of an electron from a ligand-based orbital to a metal-based d-orbital.

d-d Transitions: These transitions occur between the d-orbitals of the metal ion that are split by the ligand field. For octahedral iron(II) complexes, the key transition is from the t2g to the eg set of orbitals. The energy and intensity of these bands are sensitive to the ligand field strength and the spin state of the iron center. In high-spin (HS) Fe(II) complexes, these transitions are spin-forbidden and therefore weak, while in low-spin (LS) Fe(II) complexes, they are spin-allowed and more intense.

Intra-ligand Transitions: These transitions occur within the electronic levels of the ligand itself, often appearing as intense bands in the UV region. For example, π→π* transitions within the pyridine ring are common. researchgate.net

In the context of spin-crossover (SCO) compounds, UV-Vis spectroscopy is crucial for identifying the spin state of the metal ion at different temperatures. The d-d transitions will show significant changes in intensity and position as the complex switches between the HS and LS states. nih.gov For instance, the UV-Vis spectra of copper(II) Schiff base complexes, which also involve d-d transitions, show bands that are sensitive to the coordination geometry and the nature of substituents on the ligand. bch.ro

| Type of Transition | Typical Wavelength Range | Characteristics |

| Intra-ligand (π→π*) | < 300 nm | High intensity |

| Ligand-to-Metal Charge Transfer (LMCT) | 300-500 nm | High intensity |

| d-d Transitions (High-Spin Fe(II)) | Visible region | Weak intensity |

| d-d Transitions (Low-Spin Fe(II)) | Visible region | Moderate to high intensity |

Table 2: Typical Electronic Transitions for Coordination Compounds of this compound.

Mößbauer measurements for iron complexes

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. osti.gov For iron complexes with this compound and its derivatives, Mössbauer spectroscopy is particularly valuable for characterizing spin-crossover behavior. nih.govrsc.org

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). osti.gov

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and can distinguish between different oxidation states. For iron(II) complexes, high-spin (HS) states typically exhibit larger isomer shifts than low-spin (LS) states.

Quadrupole Splitting (ΔEQ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It is sensitive to the symmetry of the coordination environment and the spin state of the iron ion. HS Fe(II) complexes generally show a large quadrupole splitting, while LS Fe(II) complexes have a smaller splitting.

In studies of spin-crossover iron(II) complexes with related ligands, Mössbauer spectroscopy has been used to quantify the fractions of HS and LS species at different temperatures. rsc.orgsemanticscholar.org The spectra often show a superposition of two doublets, one corresponding to the HS state and the other to the LS state, with their relative intensities changing with temperature.

| Spin State | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔEQ) (mm/s) |

| High-Spin Fe(II) | ~0.9 - 1.3 | > 2.0 |

| Low-Spin Fe(II) | ~0.2 - 0.5 | < 1.0 |

Table 3: Typical Mössbauer Parameters for Iron(II) Complexes. (Note: Isomer shifts are relative to metallic iron at room temperature).

SQUID measurements for magnetic properties

Superconducting Quantum Interference Device (SQUID) magnetometry is the primary technique for measuring the magnetic susceptibility of coordination compounds as a function of temperature. researchgate.net This data is essential for understanding the magnetic behavior of complexes, especially for identifying and characterizing spin-crossover phenomena.

The magnetic properties of a coordination compound are determined by the number of unpaired electrons on the metal ion. For an iron(II) complex (d⁶ configuration):

High-Spin (HS) State (S=2): There are four unpaired electrons, leading to strong paramagnetism. The expected spin-only magnetic moment (μeff) is approximately 4.9 μB.

Low-Spin (LS) State (S=0): There are no unpaired electrons, resulting in diamagnetism. The magnetic moment is close to 0 μB.

By measuring the magnetic susceptibility (χ) as a function of temperature (T), a plot of χT versus T can be generated. For a spin-crossover complex, this plot will show a transition from a high χT value at high temperatures (corresponding to the HS state) to a low χT value at low temperatures (corresponding to the LS state). The temperature at which 50% of the complex is in the HS state and 50% is in the LS state is known as the transition temperature (T½).

SQUID measurements on iron(II) complexes with ligands similar to this compound have revealed a variety of spin transition behaviors, including abrupt, gradual, and incomplete transitions, sometimes with hysteresis. researchgate.net

Magnetic Properties of Coordination Compounds with this compound Derivatives

The magnetic properties of coordination compounds containing derivatives of this compound are dominated by the electronic configuration of the central metal ion and the influence of the ligand field. researchgate.net In particular, iron(II) complexes of these ligands are known to exhibit interesting magnetic phenomena, most notably spin-crossover.

Spin-crossover phenomena in iron(II) complexes

Spin-crossover (SCO) is a phenomenon where a metal complex can switch between a high-spin (HS) and a low-spin (LS) electronic configuration in response to an external stimulus such as temperature, pressure, or light. researchgate.netnih.gov Iron(II) complexes with N-donor ligands are prime candidates for exhibiting SCO because the energy difference between the HS and LS states is often comparable to thermal energy. nih.gov

The ligand this compound and its derivatives play a crucial role in tuning the SCO properties of iron(II) complexes. The steric hindrance from the methyl group on the pyridine ring can influence the Fe-N bond lengths and angles, thereby affecting the ligand field strength and the stability of the HS versus the LS state.

Research on iron(II) complexes with related ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, has shown that the nature of the ligand, as well as the counter-anions and solvent molecules in the crystal lattice, can significantly impact the SCO behavior. rsc.orgnih.govresearchgate.net These factors can alter the transition temperature, the abruptness of the transition, and whether or not hysteresis is observed. The study of these complexes often reveals a rich interplay between molecular structure and magnetic function. semanticscholar.orgnih.gov

Reactivity and Reaction Mechanisms of 1 6 Methylpyridin 2 Yl Ethanamine and Its Derivatives

General Chemical Reactivity Profile

The general reactivity profile encompasses reactions at the nucleophilic primary amine and transformations involving the pyridine (B92270) ring system.

The primary amine group of 1-(6-methylpyridin-2-yl)ethanamine is nucleophilic and readily undergoes substitution reactions, most notably N-alkylation. This allows for the straightforward synthesis of secondary and tertiary amine derivatives. For instance, derivatives can be formed by reacting the primary amine with alkyl halides.

Furthermore, the pyridine nitrogen itself can undergo alkylation, a reaction that is influenced by the reagent and the steric environment of the ligand. Studies on related 2,6-bis(α-iminoalkyl)pyridine systems show that reaction with organometallic reagents like methyl lithium (MeLi) can lead to N-methylation of the pyridine ring. nih.gov However, this N-alkylation can be a reversible process, sometimes leading to rearrangement or deprotonation at other sites, depending on the thermodynamic stability of the products. nih.gov For example, with certain magnesium and zinc alkyl reagents, N-alkylation is the exclusive outcome, though subsequent migration of the alkyl group to an adjacent carbon on the pyridine ring can occur. nih.gov These substitution reactions are fundamental in modifying the structure of the ligand to fine-tune its steric and electronic properties for applications in catalysis.

The amine group in this compound and its derivatives is susceptible to oxidation. Copper-catalyzed aerobic oxidation provides an efficient method for the oxidative dehydrogenation of primary amines to the corresponding nitriles, using molecular oxygen as a green oxidant. nih.govacs.org This transformation is often facilitated by a ligand, such as 4-(N,N-dimethylamino)pyridine (DMAP), which can accelerate the reaction rate and enhance catalyst stability. nih.govacs.org

In biological systems and biomimetic models, the oxidation of amines is a critical process. Metabolic N-dealkylation, catalyzed by enzymes like cytochrome P450, proceeds through the oxidation of the carbon atom alpha to the nitrogen. encyclopedia.pub This forms an unstable hydroxylated intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde or ketone. encyclopedia.pub A similar oxidative transformation occurs in synthetic systems, particularly in the context of metal-catalyzed reactions, which are explored in more detail in Section 4.2.

While this compound is often synthesized via the reduction of a precursor, such as the asymmetric reductive amination of 2-acetyl-6-substituted pyridines acs.org, the compound itself can undergo further reduction. The aromatic pyridine ring is susceptible to catalytic hydrogenation. This reaction typically requires a metal catalyst, such as palladium on charcoal (Pd/C), platinum-based catalysts, or rhodium complexes, to add hydrogen across the double bonds of the aromatic ring. Such a transformation would convert the pyridine moiety into a piperidine (B6355638) ring, significantly altering the compound's geometry and electronic properties. The specific conditions (catalyst, pressure, temperature) determine the efficiency and selectivity of the ring reduction.

Derivatives of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules. Palladium-catalyzed reactions are particularly prominent. For example, intramolecular C–H arylation has been demonstrated with amide derivatives of 6-methylpicoline, where a palladium catalyst facilitates the formation of a new carbon-carbon bond to create fused heterocyclic systems. beilstein-journals.org The choice of phosphine (B1218219) ligand is often crucial for achieving high yields in these transformations. beilstein-journals.org

In other examples, related dihydropyrimidine (B8664642) structures bearing a methylthio group can undergo palladium-catalyzed and copper-mediated cross-coupling reactions with aryl tributylstannanes to form 2-aryl-substituted products. nih.gov The reactivity in these systems can be enhanced by introducing a Boc protecting group on a ring nitrogen, which increases the electrophilicity of the heterocyclic core. nih.gov These examples highlight the potential for using coupling strategies to elaborate the structure of this compound derivatives.

Mechanistic Investigations in Catalytic Applications

The ability of this compound and its derivatives to act as chelating ligands for transition metals has spurred detailed mechanistic investigations, particularly in the field of oxidation catalysis.

Derivatives of this compound, especially those with additional coordinating groups, serve as important ligands in the study of copper(I)-dioxygen (Cu(I)/O₂) chemistry. These studies provide fundamental insights into the mechanisms of biological oxygen transport and enzymatic oxidation reactions.

When a copper(I) complex formed with a pyridylamine ligand reacts with dioxygen, a series of highly reactive copper-dioxygen species can be formed. The specific intermediate depends on the ligand structure and reaction conditions. Research on copper(I) complexes with N,N-bis(6-methylpyridin-2-ylmethyl)amine ligands shows that oxygenation at low temperatures yields a (μ-η²:η²-peroxo)dicopper(II) complex. The presence of the methyl group on the pyridine ring enhances the electron-donating ability of the ligand compared to unsubstituted analogues. This increased electron density at the copper center accelerates the reaction with O₂.

Table 1: Influence of Ligand Structure on Copper(I) Complex Reactivity This table summarizes findings on how modifications to pyridylamine ligands, including derivatives related to this compound, affect the properties and reactivity of their copper(I) complexes.

| Ligand Type | Key Structural Feature | Effect on Redox Potential (E₁/₂) | Effect on O₂ Reaction Rate | Resulting Cu₂/O₂ Intermediate | Reference |

|---|---|---|---|---|---|

| L1 (N,N-bis[2-(pyridin-2-yl)ethyl]amine) | Ethylene (B1197577) linker | Higher (less e⁻ donating) | Slower | (μ-η²:η²-peroxo)dicopper(II) | beilstein-journals.org |

| L2 (N,N-bis(6-methylpyridin-2-ylmethyl)amine) | 6-Methyl group on pyridine | Intermediate | Faster than L1 | (μ-η²:η²-peroxo)dicopper(II) with some bis(μ-oxo)dicopper(III) | beilstein-journals.org |

| L3 (N,N-bis(pyridin-2-ylmethyl)amine) | Unsubstituted pyridylmethyl | Lower (more e⁻ donating) | Fastest | Mainly bis(μ-oxo)dicopper(III) | beilstein-journals.org |

Rate-determining steps in catalytic cycles

The efficiency of a catalytic cycle is often governed by its slowest step, known as the rate-determining step (RDS). Identifying the RDS is fundamental for optimizing catalyst performance. While direct studies on catalytic cycles involving this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from structurally related pyridine-containing ligands, particularly in the context of transition metal catalysis.

In catalytic reactions such as the [2+2] cycloaddition and hydrovinylation reactions catalyzed by CS-symmetric pyridine(diimine) (PDI) iron methyl complexes, which bear resemblance to potential complexes of this compound, the rate-determining step has been identified. For the hydrovinylation of butadiene, deuterium (B1214612) labeling experiments support that β-hydride elimination is the rate-determining step. nih.gov This is a common RDS in many catalytic processes involving organometallic intermediates.

Further studies on pyridine(diimine) iron diene complexes in cross-[2+2]-cycloaddition reactions of ethylene and butadiene suggest that an intramolecular event is rate-determining. nih.gov Specifically, the isomerization of the catalyst resting-state metallacycle to a coordinatively unsaturated species is hypothesized to be the slow step that precedes the final carbon-carbon bond formation. nih.gov

In the context of base-catalyzed hydrolysis of iron(II) complexes with pyridyl-quinolyl Schiff base ligands, a different type of rate-determining step is observed. The proposed mechanism involves the protonation of a metastable intermediate species in the rate-determining step. researchgate.net

The nature of the rate-determining step can also be influenced by the electronic properties of the ligand. For instance, in some iridium-catalyzed reactions, a switch in the rate-determining step is observed depending on whether the pyridine ligand bears an electron-donating or electron-withdrawing substituent.

These examples from related systems suggest that for a hypothetical catalytic cycle involving a metal complex of this compound, the rate-determining step could be one of several possibilities, including but not limited to:

Ligand dissociation or association: The rate at which the substrate binds to the metal center or the product is released.

Reductive elimination or oxidative addition: The steps involving changes in the oxidation state of the metal center.

Migratory insertion: The insertion of one ligand into a metal-ligand bond.

β-hydride elimination: A common decomposition pathway that can also be a productive step in certain catalytic cycles.

Table 1: Potential Rate-Determining Steps in Catalytic Cycles of Related Pyridine-Based Ligand Complexes

| Catalytic Reaction | Catalyst Type | Proposed Rate-Determining Step | Reference |

| Butadiene Hydrovinylation | CS-symmetric Pyridine(diimine) Iron Methyl Complex | β-Hydride Elimination | nih.gov |

| Ethylene/Butadiene [2+2] Cycloaddition | Pyridine(diimine) Iron Diene Complex | Isomerization of Metallacycle | nih.gov |

| Base Hydrolysis | Iron(II) Pyridyl-Quinolyl Schiff Base Complex | Protonation of Intermediate | researchgate.net |

Electron transfer mechanisms in bio-relevant catalysis

The design of catalysts inspired by biological systems is a burgeoning field of research. In many metalloenzymes, electron transfer processes are fundamental to their catalytic function. These enzymes often feature metal centers in close proximity to redox-active organic cofactors, which facilitate multi-electron transformations. rsc.org The pyridine moiety within this compound and its derivatives can act as a redox-active ligand, participating in electron transfer events during catalysis.

While specific studies on the electron transfer mechanisms of this compound complexes in bio-relevant catalysis are limited, general principles can be applied. The positioning of redox-active ligands relative to the metal center is critical for efficient catalysis. rsc.org For instance, in cobalt complexes designed for hydrogen evolution, the location of a pyrazine (B50134) donor (a redox-active ligand) significantly impacts the overpotential required for the reaction. rsc.org

In the context of bio-inspired catalysis, a complex of this compound could participate in electron transfer in several ways:

Outer-sphere electron transfer: Electrons are transferred from a donor to an acceptor without the formation of a direct chemical bond.

Inner-sphere electron transfer: A bridging ligand connects the electron donor and acceptor, facilitating electron transfer. The pyridine-nitrogen or the amine group of the ligand could potentially act as a bridge.

Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT): Photoexcitation can induce the transfer of an electron from the ligand to the metal or vice versa, generating a charge-separated state that can drive catalysis.

The redox potential of the metal-ligand complex is a key parameter that governs the thermodynamics of electron transfer. The substituents on the pyridine ring and the amine group of this compound can modulate this redox potential, thereby tuning the catalytic activity.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. In the case of this compound and its derivatives, substituents on the pyridine ring or the ethylamine (B1201723) side chain can be used to fine-tune the catalytic performance.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl groups (like the existing methyl group at the 6-position) or alkoxy groups, increase the electron density on the pyridine ring and the nitrogen atom. This enhances the σ-donating ability of the ligand, leading to a more electron-rich metal center. An electron-rich metal center can be more effective in oxidative addition steps and can enhance back-bonding to π-acceptor ligands.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the pyridine ring. This weakens the σ-donating ability of the ligand and makes the metal center more electron-deficient. A more electrophilic metal center may be more reactive towards nucleophilic attack.

Studies on other pyridine-based ligands have demonstrated these effects. For example, in the catalytic direct deoxygenative alkylation of alcohols, the electronic properties of the ligand on the iridium catalyst play a crucial role in its performance. acs.org Similarly, in Ru-based initiators for ring-opening metathesis polymerization (ROMP), the high σ-donor character of a benzylamine (B48309) ligand was found to enhance the reactivity of the complex. researchgate.net

Steric Effects:

The size and spatial arrangement of substituents near the metal center create steric hindrance, which can influence substrate binding, the stability of intermediates, and the selectivity of the reaction.

Bulky substituents on the pyridine ring, particularly at the positions flanking the coordinating nitrogen atom (e.g., the 6-position), can create a more crowded coordination sphere. This can favor the coordination of smaller substrates or lead to specific stereochemical outcomes. For instance, in Ni-catalyzed chain-walking reactions, sterically encumbered ligands favor the formation of five-membered nickelacycles, leading to β-selectivity. acs.org

The ethylamine side chain of this compound also contributes to the steric environment around the metal center. Modifications to this side chain, such as the introduction of bulkier groups on the amine nitrogen or the ethyl bridge, would significantly impact the accessibility of the catalytic site.

Research on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and N-methylaniline highlights the dramatic effect of steric hindrance. The rate of reaction is significantly reduced for the more sterically hindered N-methylaniline due to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. rsc.org

Table 2: Predicted Influence of Substituents on the Reactivity of this compound Metal Complexes

| Substituent Position | Type of Substituent | Predicted Electronic Effect on Metal Center | Predicted Steric Effect | Potential Impact on Reactivity |

| Pyridine Ring (e.g., 4-position) | Electron-Donating Group (EDG) | Increase electron density | Minimal | May enhance oxidative addition rates |

| Pyridine Ring (e.g., 4-position) | Electron-Withdrawing Group (EWG) | Decrease electron density | Minimal | May enhance reactivity towards nucleophiles |

| Pyridine Ring (e.g., 3 or 5-position) | Bulky Group | Minimal electronic effect | Moderate steric hindrance | Could influence substrate approach and selectivity |

| Ethylamine Side Chain | Bulky group on N-atom | Minimal direct electronic effect | Significant steric hindrance | May decrease reaction rates by blocking the catalytic site |

Applications in Catalysis

Catalytic Roles of 1-(6-Methylpyridin-2-yl)ethanamine and its Ligand Complexes

The unique structural features of this compound, combining a pyridine (B92270) ring with a chiral ethylamine (B1201723) side chain, make it a valuable ligand in transition metal catalysis. The nitrogen atoms of the pyridine and the amine group chelate to a metal atom, forming a stable five-membered ring that is fundamental to its catalytic activity.

In asymmetric catalysis, the primary goal is the synthesis of a single enantiomer of a chiral product. Chiral ligands are essential for inducing this selectivity. The 2-arylethylamine framework, to which this compound belongs, is a well-established motif in medicinal chemistry due to its ability to interact with the Central Nervous System. nih.gov Consequently, developing asymmetric syntheses for these compounds is of great interest. nih.gov

Transition metal-catalyzed direct asymmetric reductive amination (DARA) has emerged as a powerful method for producing chiral primary amines. A highly effective DARA of 2-acetyl-6-substituted pyridines has been developed using a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. nih.gov This method yields various chiral 1-(pyridin-2-yl)ethan-1-amines with excellent enantioselectivity (94.6% to >99.9% ee) and high conversion rates. nih.gov This specific reaction provides a direct route to enantiomerically pure compounds like this compound, which are valuable as both final products and as chiral building blocks or ligands for other catalytic processes. nih.gov

The methoxycarbonylation of olefins is an important industrial process for synthesizing esters, such as methyl propanoate, from simple alkenes, carbon monoxide, and methanol. Palladium complexes are often the catalysts of choice for this transformation. While studies may not use this compound directly, extensive research on structurally related P,N-donor pyridyl ligands provides significant insight into its potential catalytic role.

For instance, palladium(II) complexes bearing 2-(diphenylphosphinoamino)pyridine (Ph₂PNHpy) ligands have proven to be highly efficient catalysts for the methoxycarbonylation of styrene (B11656). researchgate.net These catalytic systems can achieve nearly complete chemoselectivity and high regioselectivity (up to 98%) for the branched isomer, methyl 2-phenylpropanoate, with high turnover frequencies. researchgate.netrsc.org The presence of both the pyridine fragment and the NH group in the ligand structure is critical for achieving high catalytic performance. researchgate.netrsc.org Replacing the phosphinoamino-pyridine with ligands lacking either of these components leads to a significant reduction in catalytic activity. researchgate.net

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds to synthesize primary, secondary, and tertiary amines. google.com The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A key application involving this reaction is the direct asymmetric reductive amination (DARA) of ketones like 2-acetyl-6-methylpyridine. nih.gov In a one-pot procedure, the ketone reacts with an ammonia (B1221849) source under hydrogen pressure in the presence of a chiral ruthenium catalyst. nih.gov This reaction directly constructs the chiral amine this compound with high enantiomeric purity and yield, demonstrating a highly efficient and attractive route for its synthesis. nih.gov The success of this methodology highlights an important catalytic application centered on the formation of the title compound itself. nih.gov

Design and Development of Catalytic Systems Utilizing this compound Derived Ligands

The design of effective catalytic systems is a nuanced process where the ligand structure is tailored to optimize performance. By modifying the substituents on the pyridyl-ethylamine scaffold, researchers can fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing catalytic outcomes.

The structure of the ligand is paramount in dictating the efficacy of a catalyst. In the palladium-catalyzed methoxycarbonylation of olefins, the choice of the P,N-donor ligand has a profound impact on both reaction rate and selectivity.

Studies comparing different ligands for the methoxycarbonylation of styrene show that a complex with a 2-(diphenylphosphinoamino)pyridine (Ph₂PNHpy) ligand is significantly more active than related complexes with 2-[(diphenylphosphino)methyl]pyridine (Ph₂PCH₂py) or 2-(diphenylphosphino)quinoline (B12975536) (Ph₂Pqn) ligands. researchgate.netrsc.org This indicates that the specific electronic and steric environment created by the Ph₂PNHpy ligand is optimal for this transformation. The necessity of the pyridine ring and the NH linker is crucial for high activity. researchgate.net

Table 1: Influence of Ligand Structure on Palladium-Catalyzed Methoxycarbonylation of Styrene

| Ligand | Conversion (%) | Chemoselectivity (%) | Regioselectivity (branched) (%) |

| 2-(diphenylphosphinoamino)pyridine (Ph₂PNHpy) | >99 | >99 | 98 |

| 2-[(diphenylphosphino)methyl]pyridine (Ph₂PCH₂py) | 12 | >99 | 95 |

| 2-(diphenylphosphino)quinoline (Ph₂Pqn) | 18 | >99 | 91 |

Data sourced from Aguirre, P. et al. (2007). researchgate.netrsc.org

Similarly, in the asymmetric reductive amination of 2-acetylpyridines, the substituent on the pyridine ring influences the reaction's success. The Ru(OAc)₂{(S)-binap} catalytic system effectively converts a range of 2-acetyl-6-substituted pyridines, demonstrating the versatility of the method.

Table 2: Asymmetric Reductive Amination of Various 2-Acetyl-6-Substituted Pyridines

| 6-Substituent of Pyridine Ring | Conversion (%) | Enantiomeric Excess (ee, %) |

| -H | >99.9 | 99.2 |

| -CH₃ | >99.9 | 99.1 |

| -OCH₃ | 96.6 | 99.3 |

| -Cl | >99.9 | 98.7 |

| -Br | >99.9 | 98.6 |

Data sourced from Ohta, T. et al. (2021). nih.gov

Catalytic Promiscuity of Metal Complexes with Related Pyridyl-ethylamine Ligands

Catalytic promiscuity refers to the ability of a single catalyst to effectively promote multiple, distinct chemical transformations. Metal complexes with pyridylalkylamine ligands, a class that includes this compound, are known to be versatile platforms for a variety of catalytic reactions. nih.govgoogle.com

Palladium complexes with pyridylmethylamine (pma) ligands have demonstrated activity in several key organic reactions. For example, they have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. google.com The steric and electronic properties of the pma ligand, particularly the degree of substitution on the amine nitrogen, were found to be crucial for achieving good selectivity in these couplings. nih.gov

Furthermore, these versatile palladium complexes have been used for the addition polymerization of norbornene and in formic acid dehydrogenation to produce hydrogen and carbon dioxide. researchgate.netgoogle.com The ability of the ligand to adapt its coordination mode (e.g., from bidentate to tridentate) can influence catalytic performance, enhancing either reaction rates or catalyst stability. researchgate.net This demonstrates that complexes derived from the pyridyl-ethylamine scaffold are not limited to a single application but can be adapted for a range of important catalytic processes, including cross-coupling, polymerization, and dehydrogenation reactions.

Biological Activities and Medicinal Chemistry Applications

General Biological Activity and Biomolecular Interactions

The principal biological significance of 1-(6-Methylpyridin-2-yl)ethanamine lies in its activity as a modulator of N-methyl-D-aspartate (NMDA) receptors. elifesciences.org These receptors are vital for synaptic plasticity, learning, and memory. nih.govwikipedia.org Dysfunction of NMDA receptors, particularly hypofunction, is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and age-related cognitive decline. nih.govresearchgate.net This has spurred the development of compounds that can modulate NMDA receptor activity as potential therapeutic agents. nih.gov

The primary molecular target for this compound and its related analogs is the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor. elifesciences.orgnih.gov NMDA receptors are complex tetrameric structures composed of different subunits (typically two GluN1 and two GluN2 subunits) that form a ligand-gated ion channel. nih.govwikipedia.org These receptors are activated by the binding of glutamate and a co-agonist, either glycine (B1666218) or D-serine. wikipedia.org

Studies have identified a series of compounds, including derivatives of this compound, that act as allosteric modulators. elifesciences.org This means they bind to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to glutamate and glycine. elifesciences.orgwikipedia.org The pyridine (B92270) moiety within the compound's structure is crucial for its ability to engage in interactions like hydrogen bonding or π-π stacking, which can influence its binding to molecular targets.

Compounds based on the this compound scaffold can act as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of NMDA receptors. elifesciences.org A fascinating aspect of this chemical series is that minor structural modifications, such as the addition of methyl groups, can interconvert the compound from a PAM to a NAM. elifesciences.org These modulators exhibit use-dependency, meaning they require the binding of the primary agonists (glutamate and glycine) before they can act with high potency. elifesciences.org This property may allow for more nuanced therapeutic effects, potentially enhancing NMDA receptor function where it is deficient without causing over-activation. elifesciences.orgnih.gov

By modulating NMDA receptors, this compound and its analogs directly influence the glutamatergic system, the main excitatory neurotransmitter system in the brain. elifesciences.orgnih.gov The activation of NMDA receptors leads to an influx of Ca²⁺ ions, which acts as a critical second messenger in various signaling pathways that underpin synaptic plasticity. nih.govwikipedia.org Enhancing the function of NMDA receptors through positive allosteric modulation could therefore rectify deficits in glutamatergic neurotransmission associated with certain neurological conditions. nih.govnih.gov This modulation is seen as a promising therapeutic strategy for conditions linked to NMDA receptor hypofunction. nih.gov

Positive allosteric modulators (PAMs) of NMDA receptors represent a significant area of research for treating complex neurological diseases. elifesciences.orgnih.gov Unlike direct agonists, PAMs enhance the receptor's response to its natural ligands, which may offer a more controlled therapeutic effect and a better side-effect profile. elifesciences.orgnih.gov A series of compounds structurally related to this compound have been identified as PAMs. elifesciences.org These molecules can augment the potency of the agonists and are use-dependent. elifesciences.org Research suggests that such modulators could be particularly effective in treating disorders arising from loss-of-function genetic variants in the GRIN genes that encode NMDA receptor subunits. nih.gov The development of NMDAR PAMs has grown significantly, with high-throughput screening of large chemical libraries identifying multiple novel chemical series with potent activity. researchgate.net

| Modulator Type | Molecular Target | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Positive Allosteric Modulator (PAM) | NMDA Receptor | Enhances the receptor's response to agonists (glutamate/glycine) by binding to an allosteric site. elifesciences.orgnih.gov | Neurological disorders with NMDA receptor hypofunction (e.g., schizophrenia, cognitive decline). nih.govnih.gov |

| Negative Allosteric Modulator (NAM) | NMDA Receptor | Reduces the receptor's response to agonists, often with submaximal inhibition. elifesciences.org | Probing the role of extrasynaptic NMDA receptors. elifesciences.org |

Role as Intermediates in Pharmaceutical Synthesis

Pyridine-containing compounds are fundamental building blocks in medicinal chemistry due to their presence in numerous biologically active molecules and their versatile chemical reactivity.

While specific examples detailing the use of this compound as a direct intermediate in the synthesis of a marketed drug are not prominent, its structural motif is highly relevant. Closely related compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are crucial intermediates in the synthesis of pharmaceuticals. google.comgoogle.com For instance, this particular ethanone (B97240) derivative is a key building block for Etoricoxib (B1671761), a selective COX-2 inhibitor used as an anti-inflammatory agent. google.comgoogle.com The synthesis processes for these intermediates are well-documented, often involving metal-catalyzed cross-coupling reactions. chemicalbook.commdpi.com The chemical properties of the methyl-pyridine core make it a versatile scaffold for creating libraries of compounds to test against various biological targets, including those in neurological pathways. mdpi.com

Specific Pharmacological Applications of Derivatives

Derivatives of this compound have been investigated for their potential as kinase inhibitors, a significant area in drug discovery, particularly for cancer and fibrosis. The transforming growth factor-β (TGF-β) signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer. The TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway.

In an effort to optimize a clinical candidate, a series of imidazole (B134444) derivatives featuring a 6-methylpyridin-2-yl moiety were synthesized and evaluated for their inhibitory activity against ALK5. Specifically, compounds incorporating a 5-(fluoro-substituted-6-methylpyridin-2-yl) group attached to a 4-( cuestionesdefisioterapia.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)imidazole core were developed. These compounds showed potent inhibition of ALK5. For instance, the 5-(5-fluoro-substituted-6-methylpyridin-2-yl) derivatives demonstrated significant potency, with IC50 values ranging from 7.68 to 13.70 nM against ALK5. researchgate.net One of the most potent compounds in this series, 19j , exhibited an IC50 value of 7.68 nM in a kinase assay and achieved 82% inhibition in a luciferase reporter assay at a concentration of 100 nM. researchgate.net This line of research highlights the utility of the 6-methylpyridin-2-yl scaffold in designing potent and selective ALK5 inhibitors. researchgate.netnih.gov

Table 1: ALK5 Inhibitory Activity of Selected Triazole Derivatives

| Compound | Substitution on Pyridine Ring | ALK5 IC50 (nM) |

| 19h-l (general) | 5-Fluoro | 7.68 - 13.70 |

| 19j | 5-Fluoro | 7.68 |

This table is based on data from reference researchgate.net.

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are key mediators of the inflammatory response. nih.govnih.govresearchgate.net Their overproduction is associated with a wide range of inflammatory diseases. While direct studies linking this compound-derived indoles to cytokine modulation are not extensively documented in the searched literature, research on related indole (B1671886) structures demonstrates their significant potential as anti-inflammatory agents through the regulation of these cytokines.

For example, a study focused on designing and synthesizing novel indole-2-one and 7-aza-2-oxindole derivatives based on the structure of Tenidap, an anti-inflammatory agent. The anti-inflammatory activity of these new compounds was assessed by measuring their ability to inhibit the release of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. openmedicinalchemistryjournal.com Several of the synthesized derivatives were effective at inhibiting cytokine production. openmedicinalchemistryjournal.com Notably, compounds 7i and 8e from this study not only inhibited the expression of TNF-α and IL-6 but also other inflammatory mediators like COX-2 and iNOS in the macrophages. openmedicinalchemistryjournal.com Another study synthesized a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and found that most of them effectively inhibited the LPS-induced production of IL-6 and TNF-α in RAW264.7 cells. nih.gov These findings underscore the therapeutic potential of the indole scaffold, a core structure in many bioactive compounds, in modulating inflammatory pathways by controlling the production of key cytokines like IL-6. nih.govnih.govopenmedicinalchemistryjournal.com

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO by nNOS is linked to various neurological disorders, making the development of selective nNOS inhibitors a key therapeutic strategy. Derivatives based on a 2-aminopyridine (B139424) scaffold, which is structurally related to this compound, have been a major focus of this research. cuestionesdefisioterapia.comnih.govnih.gov

A series of nNOS inhibitors were developed using a cis-3,4-pyrrolidine scaffold, incorporating trans-cyclopropyl and methyl groups. cuestionesdefisioterapia.comnih.gov The research found that the introduction of a rigid, electron-withdrawing cyclopropyl (B3062369) ring led to a decrease in the basicity of the nearby amino group. This modification resulted in a general decrease in inhibitory activity compared to the parent compound. nih.gov Despite this, several of the synthesized inhibitors displayed potent, double-digit nanomolar inhibition and high selectivity for nNOS in enzymatic assays. nih.gov Further optimization of the 2-aminopyridine scaffold led to the discovery of highly potent and permeable human nNOS inhibitors. One such promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride , demonstrated excellent potency with a Ki value of 48 nM for human nNOS. It also showed high selectivity over other NOS isoforms (388-fold over eNOS and 135-fold over iNOS). nih.gov

Table 2: nNOS Inhibitory Activity of a Selected 2-Aminopyridine Derivative

| Compound | Target | K | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | Human nNOS | 48 | 388-fold | 135-fold |

This table is based on data from reference nih.gov.